2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a tertiary amine derivative featuring a 1,4-diazepane (a seven-membered heterocyclic ring with two nitrogen atoms) linked via a ketone group to a pyrrolidine (a five-membered saturated nitrogen ring). Its molecular formula is C₁₁H₂₀N₃O, with a monoisotopic mass of 210.1605 Da . Its InChIKey (ILNDUEYFFCVAHC-UHFFFAOYSA-N) and structural complexity suggest utility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes requiring dual heterocyclic motifs .
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(14-7-1-2-8-14)10-13-6-3-4-12-5-9-13/h12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAKBKKPDOZKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516649 | |
| Record name | 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55829-42-0 | |
| Record name | 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 1,4-diazepane with 1-(pyrrolidin-1-yl)ethan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the addition of hydrogen atoms.
Substitution: The major products are substituted derivatives where the original functional groups are replaced by new ones.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one
1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride
(S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one
- Molecular Formula : C₁₉H₂₂N₂O .
- Key Difference : Features a benzyl-phenethyl substituent and a lactam (diazepan-2-one) backbone.
- Impact : The bulky aromatic groups increase hydrophobicity, favoring blood-brain barrier penetration. The lactam structure may confer rigidity, stabilizing interactions with G-protein-coupled receptors (GPCRs) .
Comparative Physicochemical Properties
Key Observations :
- The parent compound has the lowest molecular weight , favoring better bioavailability.
- Pyridine and benzyl derivatives exhibit higher molecular weights, which may limit passive diffusion but improve target specificity.
- The hydrochloride salt (255.74 Da) demonstrates the importance of salt forms in optimizing physicochemical properties .
Biological Activity
2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 55829-42-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H21N3O. Its structure consists of a diazepane ring and a pyrrolidine moiety, which are critical for its biological interactions. The compound's molecular weight is approximately 201.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H21N3O |
| Molecular Weight | 201.31 g/mol |
| CAS Number | 55829-42-0 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolidine and diazepane have shown potential in targeting various cancer cell lines. In vitro assays revealed that certain analogs can inhibit cell proliferation and induce apoptosis in breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Olaparib .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Poly (ADP-Ribose) Polymerase (PARP) : Similar compounds have been shown to inhibit PARP activity, leading to enhanced DNA damage response and apoptosis in cancer cells .
- Cholinesterase Inhibition : Some derivatives exhibit the ability to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic transmission in the brain .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyrrolidine derivatives, researchers found that specific modifications to the structure significantly increased cytotoxicity against human breast cancer cells. The compound demonstrated an IC50 value of approximately 18 μM against these cells, indicating moderate efficacy .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar compounds on neuronal cell lines. The results suggested that these compounds could reduce oxidative stress and improve cell viability under neurotoxic conditions, showcasing their potential for treating neurodegenerative disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
